MG-101

Catalog No.
S548241
CAS No.
110044-82-1
M.F
C20H37N3O4
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MG-101

CAS Number

110044-82-1

Product Name

MG-101

IUPAC Name

(2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide

Molecular Formula

C20H37N3O4

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)/t16-,17-,18-/m0/s1

InChI Key

FMYKJLXRRQTBOR-BZSNNMDCSA-N

SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

Ac-Leu-Leu-Nle-al, acetyl-leucyl-leucyl-norleucinal, acetyl-leucyl-leucyl-norleucine-aldehyde, acetylleucyl-leucyl-norleucinal, ALLN peptide, ALLNal, CPI(1), LLnL peptide, N-Ac-Leu-Leu-norleucinal, N-acetyl-leucyl-leucyl-norleucinal

Canonical SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C

Isomeric SMILES

CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C

Description

The exact mass of the compound Acetylleucyl-leucyl-norleucinal is 383.27841 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Leupeptins - Supplementary Records. It belongs to the ontological category of tripeptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Calpain Inhibitor

Acetylleucyl-leucyl-norleucinal (ALLN), also known as N-Acetyl-Leu-Leu-norleucinal, is a synthetic compound classified as a dipeptide []. This means it consists of a chain of two amino acids, namely Leucine (Leu) and Norleucine (Norleu), linked by a peptide bond. The N-terminus (beginning) of the molecule is capped with an acetyl group (Ac). The primary function of ALLN in scientific research is as a potent inhibitor of calpains [].

Calpains are a family of calcium-dependent cysteine proteases, meaning they are enzymes that require calcium ions (Ca2+) for activity and cleave proteins at specific sites using cysteine amino acid residues []. ALLN acts as a competitive inhibitor, binding to the active site of calpains and preventing them from breaking down other proteins []. This makes ALLN a valuable tool for researchers studying the role of calpains in various biological processes.

Applications in Research

Due to its ability to inhibit calpains, ALLN has numerous applications in scientific research. Here are a few examples:

  • Understanding Calpain Function: Researchers can use ALLN to investigate the specific functions of calpains in cells and tissues. By inhibiting calpain activity and observing the resulting cellular or physiological changes, scientists can gain insights into the role these enzymes play in various processes [].
  • Neurodegenerative Diseases: Calpains have been implicated in the progression of several neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. ALLN can be used to study the contribution of calpains to these diseases and to evaluate the potential of calpain inhibitors as therapeutic agents [].
  • Muscle Wasting Disorders: Calpain activity is also increased in some muscle wasting disorders. ALLN can be used to investigate the role of calpains in muscle breakdown and to assess the potential of calpain inhibitors for treating these conditions [].

MG-101, also known as Acetylleucyl-leucyl-norleucinal or ALLN, is a potent and selective inhibitor of cysteine proteases, particularly calpain I and calpain II. It is characterized by its cell-permeable nature, allowing it to effectively penetrate cellular membranes and exert its biological effects. The compound is recognized for its ability to inhibit the activity of cysteine proteases, which are enzymes that play critical roles in various cellular processes, including apoptosis, cell signaling, and protein degradation. The chemical structure of MG-101 is represented by the formula C20_{20}H37_{37}N3_3O4_4, with a molecular weight of approximately 373.54 g/mol .

ALLN acts as a cell-permeable inhibitor of calpains. It competitively binds to the active site of calpains, preventing them from cleaving their target substrates []. This inhibition can potentially modulate various cellular processes regulated by calpain activity, making ALLN a valuable tool for studying calpain function.

MG-101 functions primarily through the inhibition of cysteine proteases. Its mechanism involves the formation of a reversible complex with the active site of these enzymes, thereby preventing substrate binding and subsequent proteolytic activity. The inhibition constants (Ki) for MG-101 against calpain I and calpain II are reported to be 190 nM and 220 nM, respectively . Additionally, MG-101 has been shown to inhibit cathepsin B with a Ki value of 150 nM . This inhibition leads to the accumulation of specific substrates that are normally degraded by these proteases.

MG-101 has demonstrated significant biological effects, particularly in the context of cancer research. It activates p53-dependent apoptotic pathways in various tumor cell lines, indicating its potential as an anticancer agent . Furthermore, MG-101 has protective effects against neuronal damage caused by hypoxia, suggesting its relevance in neuroprotection . The compound also inhibits the proteolysis of IκBα and IκBβ proteins by the ubiquitin-proteasome complex, which plays a crucial role in regulating nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways .

The synthesis of MG-101 typically involves peptide coupling techniques to assemble its tripeptide structure. The general approach includes:

  • Protection of Amino Groups: Protecting groups are used to prevent unwanted reactions during synthesis.
  • Peptide Bond Formation: The individual amino acids are coupled using standard peptide synthesis methods such as solid-phase synthesis or liquid-phase synthesis.
  • Deprotection: Once the peptide chain is formed, protecting groups are removed to yield the final product.
  • Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain pure MG-101 .

MG-101 has several applications in biomedical research:

  • Cancer Research: Its ability to induce apoptosis in tumor cells makes it a candidate for cancer treatment strategies.
  • Neuroprotection: It is being studied for its potential use in protecting neurons from damage due to ischemia or other neurodegenerative conditions.
  • Cellular Signaling Studies: Researchers utilize MG-101 to investigate the roles of cysteine proteases in various signaling pathways and cellular processes .

Studies on MG-101 have focused on its interactions with various biological targets:

  • Cysteine Proteases: As a potent inhibitor, MG-101 selectively interacts with calpains and cathepsins, influencing their activity and downstream effects on cellular processes.
  • Apoptotic Pathways: Interaction with p53 signaling pathways has been highlighted in studies demonstrating its role in promoting apoptosis in cancer cells .
  • Neuroprotective Mechanisms: Research indicates that MG-101 may interact with signaling molecules involved in neuroprotection during hypoxic conditions .

Several compounds exhibit similar properties to MG-101, particularly as cysteine protease inhibitors. Here are some notable examples:

Compound NameChemical StructureInhibition ProfileUnique Features
E64dC19_{19}H24_{24}N2_{2}O4_{4}Inhibits cathepsinsEffective against a broader range of cysteine proteases
Z-FL-COCHOC19_{19}H22_{22}N2_{2}O4_{4}Inhibits caspasesSelective for caspase family enzymes
Calpain Inhibitor IIC19_{19}H24_{24}N2_{2}OSelective for calpain I and IIMore potent than MG-101 against calpains

MG-101 stands out due to its specific selectivity towards calpains and its unique mechanism of inducing apoptosis through p53 activation, differentiating it from other cysteine protease inhibitors that may lack this dual functionality .

Bax Translocation and Mitochondrial Permeability Transition

MG-101 demonstrates significant pro-apoptotic effects through the modulation of Bax protein dynamics and mitochondrial membrane integrity. Research conducted on HCT116 colon cancer cells reveals that MG-101 treatment induces the translocation of Bax protein from the cytosol to mitochondria, a critical step in the intrinsic apoptotic pathway [1] [2]. This translocation process represents a fundamental mechanism by which MG-101 initiates mitochondrial-dependent cell death.

The Bax translocation mechanism involves the redistribution of the pro-apoptotic Bax protein from its predominantly cytosolic location in healthy cells to the outer mitochondrial membrane following MG-101 exposure [3]. This redistribution has been directly observed through immunofluorescence studies, where Bax changes from a diffused cytosolic pattern to a punctate staining pattern characteristic of mitochondrial localization [3]. The translocation is essential for MG-101-induced apoptosis, as demonstrated by experiments using Bax deletion mutants, where Bax-deficient HCT116 cell lines show significantly reduced apoptotic responses to MG-101 treatment [3] [2].

The mitochondrial permeability transition represents the downstream consequence of Bax translocation. Once localized to the mitochondrial membrane, Bax facilitates the formation of pores in the outer mitochondrial membrane, leading to increased membrane permeability [3]. This permeabilization enables the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, including cytochrome c and other apoptogenic factors [4]. The mitochondrial membrane disruption is accompanied by loss of mitochondrial membrane potential, which serves as an early indicator of mitochondrial dysfunction and commitment to apoptosis [5].

ParameterControlMG-101 TreatmentEffect
Bax LocalizationCytosolicMitochondrialTranslocation
Membrane PermeabilityNormalIncreasedPermeabilization
Cytochrome c ReleaseMinimalExtensiveApoptosis Initiation

Caspase-3 Activation and PARP Cleavage

MG-101 treatment leads to robust activation of the caspase cascade, particularly caspase-3, which serves as a key executioner in the apoptotic process. Studies demonstrate that MG-101 exposure results in dose-dependent processing of pro-caspase-3 to its active form, evidenced by the appearance of the characteristic 17-19 kDa active subunit [6] [7]. This activation occurs in multiple cancer cell lines, including HCT116, RKO, SW480, and HepG2 cells, indicating a broad-spectrum pro-apoptotic effect [7].

The caspase-3 activation induced by MG-101 follows a specific temporal pattern. Initial protease inhibition by MG-101 creates cellular stress conditions that trigger the intrinsic apoptotic pathway [6]. Subsequently, mitochondrial events including Bax translocation and cytochrome c release lead to apoptosome formation and caspase-9 activation, which then cleaves and activates caspase-3 [4]. This cascade amplification ensures efficient apoptotic execution once the process is initiated.

PARP cleavage represents a hallmark downstream event of caspase-3 activation. MG-101 treatment induces the characteristic cleavage of the 116 kDa PARP-1 protein into 89 kDa and 24 kDa fragments [8] [7]. This cleavage occurs at the DEVD site between Asp214 and Gly215, separating the DNA-binding zinc-finger domains from the catalytic domain [8]. The resulting PARP cleavage serves multiple functions: it prevents the enzyme from responding to DNA damage, conserves cellular ATP by preventing excessive poly(ADP-ribose) synthesis, and facilitates the orderly dismantling of cellular structures during apoptosis [8].

The 89 kDa PARP fragment generated by caspase-3 cleavage has been identified as serving an additional function as a cytoplasmic PAR carrier, facilitating the transport of poly(ADP-ribose) from the nucleus to the cytoplasm to induce AIF-mediated DNA fragmentation [9]. This mechanism represents a coordination between nuclear and mitochondrial apoptotic pathways, ensuring comprehensive cellular destruction.

Caspase TargetNormal StateMG-101 EffectFunctional Consequence
Pro-caspase-3Inactive zymogenActive 17-19 kDa subunitSubstrate cleavage activation
PARP-1116 kDa intact89 + 24 kDa fragmentsDNA repair inhibition
Cellular ATPNormal levelsPreservedEnergy conservation for apoptosis

Autophagy Regulation in Tumor Microenvironments

MG-101 significantly influences autophagy regulation within tumor microenvironments, demonstrating complex interactions between protease inhibition and cellular degradative pathways. The compound affects autophagy through multiple mechanisms, particularly in the context of tumor progression and cellular stress responses [10] [11].

In tumor microenvironments, autophagy typically becomes upregulated as tumors progress toward malignancy, serving both pro-survival and pro-death functions depending on cellular context [11]. MG-101 treatment modulates this process by interfering with proteasomal degradation of autophagy-related proteins and by creating cellular stress conditions that influence autophagy induction [10]. The compound's effects on autophagy are particularly pronounced in hypoxic tumor regions, where cellular stress naturally upregulates autophagic processes [12] [13].

Research demonstrates that autophagy regulation by MG-101 occurs preferentially in dysfunctional tumor vessels characterized by poor blood flow and hypoxia [12]. In these microenvironmental niches, endothelial autophagy becomes activated as a stress response mechanism. MG-101 treatment can either enhance or inhibit this process depending on the duration and concentration of exposure, reflecting the dual role of autophagy in cell survival and death [10].

The tumor microenvironment context is crucial for understanding MG-101's autophagy effects. In well-vascularized tumor regions, MG-101 primarily induces apoptosis through the mechanisms described above. However, in hypoxic or nutrient-deprived areas, the compound's protease inhibitory effects can stabilize autophagy-regulatory proteins, leading to enhanced autophagic flux [11]. This differential response contributes to the heterogeneous effects of MG-101 treatment within tumor masses.

Studies using tumor xenograft models reveal that MG-101 treatment affects the balance between autophagy and apoptosis in different tumor regions [10]. Areas with functional vasculature show predominantly apoptotic responses, while hypoxic regions demonstrate increased autophagy activation. This spatial heterogeneity has important implications for therapeutic efficacy and resistance development.

Microenvironmental ConditionAutophagy StatusMG-101 EffectOutcome
Normoxic, well-perfusedBasal levelsApoptosis predominantCell death
Hypoxic, poorly perfusedUpregulatedEnhanced or context-dependentSurvival or death
Nutrient-deprivedActivatedModulated by protease inhibitionVariable

Cell Cycle Arrest Properties

MG-101 exerts profound effects on cell cycle progression through its inhibition of proteasomal degradation of key cell cycle regulatory proteins. The compound primarily induces cell cycle arrest at two critical checkpoints: the G1/S border and the metaphase/anaphase transition [6] [14] [15].

At the G1/S checkpoint, MG-101 prevents the degradation of cyclin-dependent kinase inhibitors, particularly p21 and p27, leading to their accumulation and subsequent inhibition of cyclin E-CDK2 complexes [16] [14]. This mechanism effectively blocks cells from entering S phase, creating a reversible G1 arrest that can either resolve upon compound removal or progress to apoptosis under sustained treatment [17]. The G1 arrest is characterized by increased expression of CDK inhibitory proteins and decreased activity of G1/S-promoting cyclin-CDK complexes [18].

The metaphase/anaphase arrest represents a distinct mechanism involving the stabilization of cyclin B and other mitotic regulatory proteins [14] [15]. Under normal conditions, progression from metaphase to anaphase requires the proteasomal degradation of cyclin B and securin, which activates separase and allows sister chromatid separation [19]. MG-101 treatment prevents this degradation, trapping cells in metaphase with maintained spindle checkpoint activation [19].

Research demonstrates that MG-101's cell cycle effects are concentration and time-dependent. Lower concentrations (1-5 μM) primarily induce G1 arrest, while higher concentrations (10-25 μM) can overcome the G1 checkpoint and lead to S phase arrest or mitotic catastrophe [7]. The temporal aspect is equally important, with short exposures allowing cell cycle recovery, while prolonged treatment (>12 hours) typically commits cells to apoptosis [6].

The cell cycle arrest properties of MG-101 have been characterized in multiple cell lines, including CHO cells, where the compound inhibits cell cycle progression at both the G1/S border and metaphase/anaphase transitions by preventing cyclin B degradation [14] [15]. This dual checkpoint targeting contributes to the compound's potent antiproliferative effects.

Cell Cycle PhaseTarget ProteinsMG-101 MechanismCellular Outcome
G1/S transitionp21, p27, cyclin EStabilizes CDK inhibitorsG1 arrest
S phasePCNA, replication machineryAffects DNA synthesisReplication stress
Metaphase/AnaphaseCyclin B, securinPrevents degradationMitotic arrest

Cholesterol Biosynthesis Interference via HMG-CoA Reductase Stabilization

MG-101 significantly interferes with cholesterol biosynthesis through its effects on HMG-CoA reductase, the rate-limiting enzyme in the cholesterol synthesis pathway [6] [20]. The compound acts as an inhibitor of calcium-dependent cysteine proteases, preventing the normal protease-mediated degradation of HMG-CoA reductase and related enzymes involved in sterol metabolism [20].

HMG-CoA reductase normally undergoes regulated degradation through the ubiquitin-proteasome system in response to sterol levels and other regulatory signals [21] [22]. This degradation is mediated by several E3 ubiquitin ligases, including gp78, TRC8, and RNF145, which interact with INSIG proteins to target the reductase for proteasomal destruction [23] [24]. MG-101 treatment disrupts this regulatory mechanism by inhibiting the cysteine proteases involved in the degradation process [6] [20].

The stabilization of HMG-CoA reductase by MG-101 leads to enzyme accumulation and enhanced cholesterol biosynthetic activity [6] [20]. This effect occurs despite the normal feedback inhibition mechanisms that typically downregulate cholesterol synthesis when cellular sterol levels are adequate [25] [22]. The compound effectively uncouples the enzyme from its normal regulatory controls, leading to dysregulated sterol production [23].

Research demonstrates that MG-101 treatment affects not only HMG-CoA reductase but also related enzymes in the cholesterol biosynthetic pathway, including HMGal and other sterol-metabolizing proteins [20]. This broad effect on sterol metabolism enzymes suggests that MG-101 interferes with multiple points in the cholesterol biosynthesis pathway, creating comprehensive disruption of cellular sterol homeostasis [24] [26].

The cholesterol biosynthesis interference has significant implications for cellular membrane composition and function. Altered sterol levels affect membrane fluidity, lipid raft formation, and the function of membrane-associated proteins [24] [27]. In cancer cells, which often have altered sterol metabolism to support rapid growth, MG-101's effects on cholesterol biosynthesis contribute to its overall cytotoxic profile [22].

The mechanism involves the stabilization of normally short-lived sterol biosynthesis enzymes, leading to their accumulation and continued activity despite cellular attempts at feedback regulation [23]. This creates a metabolic imbalance that can contribute to cellular stress and ultimately cell death, particularly in rapidly proliferating cancer cells that depend on tightly regulated sterol metabolism [21] [22].

Enzyme/ProcessNormal RegulationMG-101 EffectMetabolic Consequence
HMG-CoA reductaseProtease-mediated degradationEnzyme stabilizationIncreased cholesterol synthesis
Sterol feedbackDownregulation at high levelsDisrupted regulationContinued synthesis
Membrane compositionBalanced sterol contentAltered sterol levelsModified membrane properties
Cellular homeostasisMaintained sterol balanceMetabolic disruptionStress and potential cell death

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

383.27840667 g/mol

Monoisotopic Mass

383.27840667 g/mol

Heavy Atom Count

27

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sequence

LLX

MeSH Pharmacological Classification

Cysteine Proteinase Inhibitors

Dates

Last modified: 08-15-2023
1: Cheng XG, Su YP, Luo CJ, Liu XH. [Effect of calpain inhibitor I on ikappaBalpha expression and cytokine secretion in RAW264.7 cells attacked with LPS]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2006 Nov;22(6):720-2. Chinese. PubMed PMID: 17077009.
2: Zhu H, Zhang L, Huang X, Davis JJ, Jacob DA, Teraishi F, Chiao P, Fang B. Overcoming acquired resistance to TRAIL by chemotherapeutic agents and calpain inhibitor I through distinct mechanisms. Mol Ther. 2004 May;9(5):666-73. PubMed PMID: 15120327.
3: Marzocco S, Di Paola R, Autore G, Mazzon E, Pinto A, Caputi AP, Thiemermann C, Cuzzocrea S. Calpain inhibitor I reduces intestinal ischemia-reperfusion injury in the rat. Shock. 2004 Jan;21(1):38-44. PubMed PMID: 14676682.
4: Cuzzocrea S, Chatterjee PK, Mazzon E, Serraino I, Dugo L, Centorrino T, Barbera A, Ciccolo A, Fulia F, McDonald MC, Caputi AP, Thiemermann C. Effects of calpain inhibitor I on multiple organ failure induced by zymosan in the rat. Crit Care Med. 2002 Oct;30(10):2284-94. PubMed PMID: 12394957.
5: Ballinger A, Azooz O. Calpain inhibitor I and colonic inflammation induced by DNBS in the rat. Gut. 2002 Mar;50(3):440-1. PubMed PMID: 11839729; PubMed Central PMCID: PMC1773137.
6: Obatomi DK, Blackburn RO, Bach PH. Adenine nucleotide and calpain inhibitor I protect against atractyloside-induced toxicity in rat renal cortical slices in vitro. Arch Toxicol. 2001 Oct;75(8):487-96. PubMed PMID: 11757673.
7: Cuzzocrea S, McDonald MC, Mazzon E, Mota-Filipe H, Centorrino T, Terranova ML, Ciccolo A, Britti D, Caputi AP, Thiemermann C. Calpain inhibitor I reduces colon injury caused by dinitrobenzene sulphonic acid in the rat. Gut. 2001 Apr;48(4):478-88. PubMed PMID: 11247891; PubMed Central PMCID: PMC1728239.
8: McDonald MC, Mota-Filipe H, Paul A, Cuzzocrea S, Abdelrahman M, Harwood S, Plevin R, Chatterjee PK, Yaqoob MM, Thiemermann C. Calpain inhibitor I reduces the activation of nuclear factor-kappaB and organ injury/dysfunction in hemorrhagic shock. FASEB J. 2001 Jan;15(1):171-186. PubMed PMID: 11149905.
9: Cuzzocrea S, McDonald MC, Mazzon E, Siriwardena D, Serraino I, Dugo L, Britti D, Mazzullo G, Caputi AP, Thiemermann C. Calpain inhibitor I reduces the development of acute and chronic inflammation. Am J Pathol. 2000 Dec;157(6):2065-79. PubMed PMID: 11106579; PubMed Central PMCID: PMC1885785.
10: Sierra-Paredes G, Cornes JM, Sierra-Marcuño G. Calpain inhibitor I retards seizure offset in the hippocampus of freely moving rats. Neurosci Lett. 1999 Mar 26;263(2-3):165-8. PubMed PMID: 10213161.
11: Zhang L, Song L, Parker EM. Calpain inhibitor I increases beta-amyloid peptide production by inhibiting the degradation of the substrate of gamma-secretase. Evidence that substrate availability limits beta-amyloid peptide production. J Biol Chem. 1999 Mar 26;274(13):8966-72. PubMed PMID: 10085142.
12: Ruetten H, Thiemermann C. Effect of calpain inhibitor I, an inhibitor of the proteolysis of I kappa B, on the circulatory failure and multiple organ dysfunction caused by endotoxin in the rat. Br J Pharmacol. 1997 Jun;121(4):695-704. PubMed PMID: 9208136; PubMed Central PMCID: PMC1564738.
13: Milligan SA, Owens MW, Grisham MB. Inhibition of IkappaB-alpha and IkappaB-beta proteolysis by calpain inhibitor I blocks nitric oxide synthesis. Arch Biochem Biophys. 1996 Nov 15;335(2):388-95. PubMed PMID: 8914937.
14: Klafki HW, Paganetti PA, Sommer B, Staufenbiel M. Calpain inhibitor I decreases beta A4 secretion from human embryonal kidney cells expressing beta-amyloid precursor protein carrying the APP670/671 double mutation. Neurosci Lett. 1995 Dec 1;201(1):29-32. PubMed PMID: 8830305.
15: Fitzpatrick JS, Shahi K, Baudry M. Effect of seizure activity and calpain inhibitor I on LTP in juvenile hippocampal slices. Int J Dev Neurosci. 1992 Aug;10(4):313-9. PubMed PMID: 1384274.
16: Reichelt R, Möhler H, Hebebrand J. Calpain inhibitor I prevents rapid postmortem degradation of benzodiazepine binding proteins: fluorographic and immunological evidence. J Neurochem. 1990 Nov;55(5):1711-5. PubMed PMID: 2170581.

Explore Compound Types